molecular formula C13H10N2O B370524 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole CAS No. 91822-49-0

5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole

Cat. No. B370524
CAS RN: 91822-49-0
M. Wt: 210.23g/mol
InChI Key: DUVASGJCZLEKKX-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole, also known as PBOX-15, is a synthetic compound that has shown promising results in scientific research. PBOX-15 belongs to the benzoxazole family and has been studied for its potential applications in cancer treatment.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial and Antioxidant Activities: Derivatives of 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole have been synthesized and evaluated for their antimicrobial activity against various human pathogenic microorganisms and antioxidant activity. These derivatives showed notable antibacterial activity against Gram-positive bacteria and remarkable antioxidant activity (Tay et al., 2022).

Molecular Docking and Biological Evaluation

  • Antimicrobial, Antioxidant, and Antitubercular Activities: Novel derivatives of this compound were synthesized and assessed for their antimicrobial, antioxidant, and antitubercular activities. These compounds displayed a wide range of activities, with some showing excellent docking scores and promising antitubercular results (Fathima et al., 2021).

Structural Analysis and Coordination Behavior

  • Structural Analysis of Complexes: The synthesis and analysis of complexes involving this compound derivatives have been conducted. These studies include X-ray diffraction analysis and ab initio calculations, providing insights into the structural and coordination behavior of these complexes (Garza-Ortiz et al., 2013).

Excited State Intramolecular Proton Transfer

  • Excited State Proton Transfer in Chemosensors: Computational studies have been performed on derivatives of this compound, examining their role in excited state intramolecular proton transfer. These studies are significant for understanding the fluorescence-based sensing of metal cations (Karsili et al., 2016).

Synthesis and Antifungal Activity

  • Antifungal Activities of Triazole Derivatives: Research on novel 1,2,4-triazole derivatives containing this compound moieties has been conducted, revealing moderate to high antifungal activities against various phytopathogens (Bai et al., 2020).

Cytotoxic Activity of Complexes

  • Cytotoxic Activity of Carbohydrate Complexes: Carbohydrate-containing pyridyl triazole ligands with this compound derivatives have been synthesized and tested for cytotoxic activity on different cell lines. These studies are crucial for understanding their potential use in cancer research (Deepthi et al., 2012).

properties

IUPAC Name

5-methyl-2-pyridin-4-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-2-3-12-11(8-9)15-13(16-12)10-4-6-14-7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVASGJCZLEKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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